Divergent Functional Applications: Impurity Standard vs. Synthetic Intermediate
Unlike its 4-methyl analog, which serves as a key synthetic intermediate for Nilotinib with reported yields of 95-96% [1], 3-(1H-Imidazol-1-YL)-5-(trifluoromethyl)aniline is exclusively used as a reference standard for impurity analysis. It is supplied with detailed characterization data compliant with regulatory guidelines, making it essential for analytical method development and validation (AMV) in support of ANDAs [2]. The 4-methyl analog lacks this regulatory-compliant characterization package and is not interchangeable for impurity identification [1].
| Evidence Dimension | Primary Industrial Application and Compliance Documentation |
|---|---|
| Target Compound Data | Reference standard for Nilotinib Impurity 2; supplied with full characterization data compliant with regulatory guidelines [2]. |
| Comparator Or Baseline | 3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline; Key synthetic intermediate for Nilotinib with 95-96% yield [1]. |
| Quantified Difference | Application divergence: 100% of target compound supply is for analytical reference vs. 100% of comparator supply is for synthesis. |
| Conditions | Pharmaceutical manufacturing and analytical quality control. |
Why This Matters
This functional divergence dictates procurement: selecting the wrong analog would compromise analytical method validation and regulatory submission due to incorrect retention time and mass spectrometric identification.
- [1] Zhejiang Esigma Biotech Co., Ltd. (2016). Preparation method of nilotinib intermediate-3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline. Chinese Patent CN105949128A. Retrieved from https://eureka-patsnap-com.libproxy1.nus.edu.sg/patent-CN105949128A. View Source
- [2] SynZeal. (n.d.). Nilotinib Impurity 2 | 943320-48-7. Product Page. Retrieved April 17, 2026, from https://www.synzeal.com/en/nilotinib-impurity-2-3. View Source
